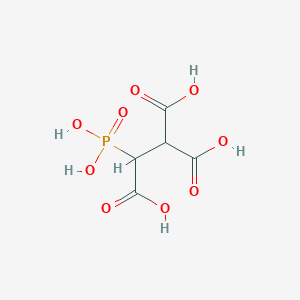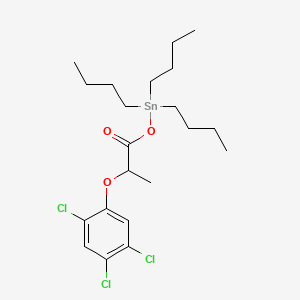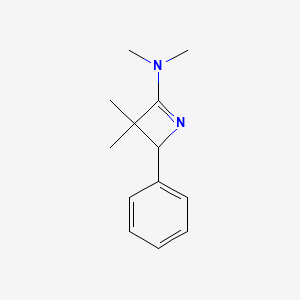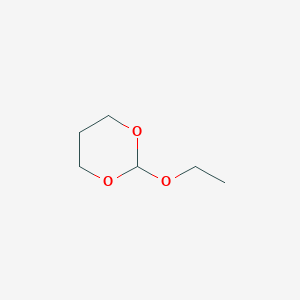
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be achieved through several synthetic routes. One efficient method involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with the formation of S–C and S–N bonds, resulting in the target product in yields ranging from 30% to 89% . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .
Análisis De Reacciones Químicas
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells. Additionally, it may interact with signaling pathways involved in inflammation or cancer, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be compared with other similar compounds, such as benzothiazole and its derivatives. Benzothiazole is an aromatic heterocyclic compound with a similar core structure but lacks the diethylamino propyl group and the dioxide functionality . The presence of these additional functional groups in this compound imparts unique chemical properties and biological activities, making it distinct from other benzothiazole derivatives.
Propiedades
| 73698-52-9 | |
Fórmula molecular |
C14H21ClN2O3S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2-[3-(diethylamino)propyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-15(4-2)10-7-11-16-14(17)12-8-5-6-9-13(12)20(16,18)19;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |
Clave InChI |
XZJGRAQDKWCFNT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)



![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)



![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
